

Spectral Data Interpretation of 3,5-Dibromo-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-methylpyridine

Cat. No.: B1300354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3,5-Dibromo-4-methylpyridine** (CAS No. 3430-23-7), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The information is presented in a structured format, including detailed methodologies for spectral acquisition and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Information

Property	Value
Chemical Name	3,5-Dibromo-4-methylpyridine
Synonyms	3,5-Dibromo-4-picoline
CAS Number	3430-23-7
Molecular Formula	C ₆ H ₅ Br ₂ N
Molecular Weight	250.92 g/mol
Appearance	White to off-white crystalline solid
Melting Point	104-107 °C

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3,5-Dibromo-4-methylpyridine**. These predictions are based on computational algorithms and provide a reliable estimation for spectral interpretation in the absence of experimental data.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.45	Singlet	2H	H-2, H-6
~2.50	Singlet	3H	-CH ₃

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz)

Chemical Shift (ppm)	Assignment
~150	C-2, C-6
~145	C-4
~125	C-3, C-5
~23	-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1600-1550	Medium	C=N and C=C stretching (pyridine ring)
1450-1400	Medium	C-H bend (methyl)
1100-1000	Strong	C-Br stretch
900-675	Strong	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
251/249/253	High	[M] ⁺ (Molecular ion with bromine isotopes)
170/172	Medium	[M - Br] ⁺
91	Medium	[M - 2Br] ⁺
78	Low	[C ₅ H ₄ N] ⁺ (Loss of Br and CH ₃)

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data discussed. These protocols are adaptable for **3,5-Dibromo-4-methylpyridine** and similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dibromo-4-methylpyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard.

- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to approximately 16 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to approximately 250 ppm.
 - Use a 30-degree pulse width and a relaxation delay of 2-5 seconds.
 - Accumulate a sufficient number of scans (typically several hundred to thousands) for adequate signal-to-noise.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the residual CDCl_3 signal in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **3,5-Dibromo-4-methylpyridine** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

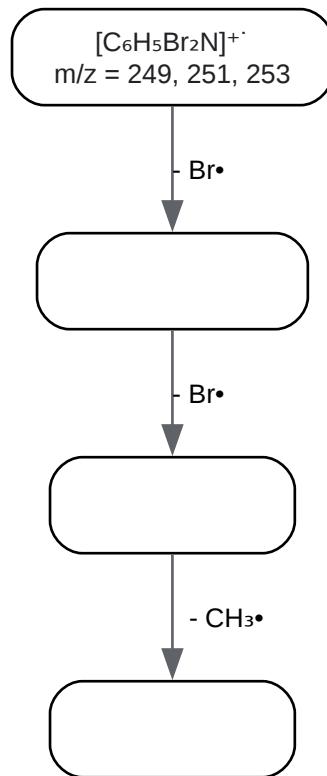
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.
- Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).
- Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.
- Data Acquisition and Processing: The instrument's software will generate a mass spectrum displaying the relative abundance of ions at each m/z value.

Spectral Interpretation and Visualization Structure and NMR Assignments

The chemical structure of **3,5-Dibromo-4-methylpyridine** dictates its spectral features. The symmetrical nature of the molecule simplifies the NMR spectra.


Caption: Molecular structure of **3,5-Dibromo-4-methylpyridine**.

- ^1H NMR: The two protons at positions 2 and 6 are chemically equivalent due to the molecule's symmetry, resulting in a single signal. The methyl protons at position 4 also produce a single peak.
- ^{13}C NMR: Similarly, the carbon atoms at positions 2 and 6 are equivalent, as are the carbons at 3 and 5. The carbon at position 4 and the methyl carbon each give rise to a distinct signal.

Mass Spectrometry Fragmentation Pathway

Electron ionization of **3,5-Dibromo-4-methylpyridine** is expected to produce a characteristic fragmentation pattern. The presence of two bromine isotopes (^{79}Br and ^{81}Br) in roughly a 1:1 ratio will result in isotopic peak patterns for bromine-containing fragments.

Predicted Mass Spectrometry Fragmentation of 3,5-Dibromo-4-methylpyridine

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway in EI-MS.

The initial fragmentation is likely the loss of a bromine radical, a common pathway for brominated aromatic compounds. Subsequent loss of the second bromine radical would lead to

the ion at m/z 91. Further fragmentation could involve the loss of the methyl radical.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of **3,5-Dibromo-4-methylpyridine** based on predicted data. The presented NMR, IR, and MS information, along with standardized experimental protocols, serves as a valuable resource for researchers in quality control, reaction monitoring, and structural verification. While predicted data is a powerful tool, experimental verification is always recommended for definitive structural confirmation.

- To cite this document: BenchChem. [Spectral Data Interpretation of 3,5-Dibromo-4-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300354#spectral-data-interpretation-for-3-5-dibromo-4-methylpyridine-nmr-ir-ms\]](https://www.benchchem.com/product/b1300354#spectral-data-interpretation-for-3-5-dibromo-4-methylpyridine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com